![molecular formula C48H74O15 B1250966 Avermectin A2b](/img/structure/B1250966.png)
Avermectin A2b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avermectin A2b is an oligosaccharide.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Biological Effects
Avermectins, including Avermectin A2b, are naturally occurring drugs produced by fermenting Streptomyces avermitilis. They are primarily used as pesticides for treating pests and parasitic worms, owing to their anthelmintic and insecticidal properties. Beyond these applications, avermectins have demonstrated potential in anticancer, antidiabetic, antiviral, antifungal treatments, and in addressing several metabolic disorders. Their mechanism of action involves disrupting the transmission of electrical impulses in the muscles and nerves of invertebrates, specifically by amplifying glutamate effects on invertebrate-specific gated chloride channels (Batiha et al., 2020).
Biosynthetic Gene Cluster Manipulation
The manipulation of the avermectins biosynthetic gene cluster has been studied for producing novel avermectin derivatives. A Bacterial Artificial Chromosome (BAC) library of S. avermitilis was constructed, facilitating the heterologous expression of the avermectins biosynthetic gene cluster and the production of Avermectin components such as A2a, B1a, and A1a. This technique offers possibilities for developing new avermectin derivatives and understanding the biosynthesis of avermectins (Deng et al., 2017).
Regulation of Avermectin Biosynthesis
The regulation of avermectin biosynthesis has been a subject of extensive research. The aveR gene, belonging to the LAL-family of regulatory genes, is a crucial factor in avermectin production in Streptomyces avermitilis. This gene acts as a positive regulator controlling the expression of polyketide biosynthetic genes and postpolyketide modification genes in avermectin biosynthesis. Manipulation of aveR and its upstream regions can significantly impact avermectin production, suggesting avenues for enhancing yield and efficiency in industrial applications (Kitani et al., 2009).
Resistance Mechanisms in Nematodes
Research on resistance to avermectins, particularly in nematodes, has shown that specific genetic variations can confer resistance. In the model nematode Caenorhabditis elegans, a naturally occurring four–amino acid deletion in the ligand-binding domain of a glutamate-gated chloride channel was found to confer resistance to avermectins. This insight has implications for the development of new strategies to overcome resistance in nematodes, a significant challenge in agricultural and health contexts (Ghosh et al., 2012).
Avermectin Production Enhancement
Efforts to enhance avermectin production have been explored by manipulating genetic expressions. For instance, overexpressing the ABC transporter AvtAB in Streptomyces avermitilis resulted in a two-fold increase in avermectin production. This strategy, based on reducing the feedback inhibition inside the cell, can be a useful approach for boosting the production of avermectins and possibly other antibiotics (Qiu et al., 2011).
Eigenschaften
Molekularformel |
C48H74O15 |
---|---|
Molekulargewicht |
891.1 g/mol |
IUPAC-Name |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O15/c1-24(2)41-28(6)35(49)22-47(63-41)21-33-18-32(62-47)16-15-26(4)42(60-39-20-37(54-10)44(30(8)58-39)61-38-19-36(53-9)40(50)29(7)57-38)25(3)13-12-14-31-23-56-45-43(55-11)27(5)17-34(46(51)59-33)48(31,45)52/h12-15,17,24-25,28-30,32-45,49-50,52H,16,18-23H2,1-11H3/b13-12+,26-15+,31-14+/t25-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47-,48+/m0/s1 |
InChI-Schlüssel |
QUTFLJHOCPQPEW-WUSILSRKSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C[C@@H]([C@@H]([C@H](O7)C(C)C)C)O)O |
Kanonische SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.